![molecular formula C13H8Cl2O2 B6378645 6-(2,5-Dichlorophenyl)-2-formylphenol, 95% CAS No. 1261953-66-5](/img/structure/B6378645.png)
6-(2,5-Dichlorophenyl)-2-formylphenol, 95%
Overview
Description
6-(2,5-Dichlorophenyl)-2-formylphenol, 95% (6-DCFP-95) is a chemical compound that has a wide range of applications in scientific research. It is an organic compound that belongs to the family of phenols, containing a hydroxyl group bonded to a benzene ring. 6-DCFP-95 is useful in a variety of research applications due to its ability to react with a variety of compounds, its low toxicity, and its high stability. It has been used in the synthesis of various organic compounds, as well as in biochemistry and physiology studies.
Scientific Research Applications
6-(2,5-Dichlorophenyl)-2-formylphenol, 95% has a wide range of applications in scientific research. It can be used in the synthesis of various organic compounds, such as polymers, dyes, and pharmaceuticals. It has also been used in biochemistry and physiology studies, as it has been found to have an inhibitory effect on certain enzymes and proteins. Additionally, 6-(2,5-Dichlorophenyl)-2-formylphenol, 95% has been used in the synthesis of various polymers, such as polyurethanes and polycarbonates, as well as in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-(2,5-Dichlorophenyl)-2-formylphenol, 95% is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes and proteins. It is thought to interact with the active sites of these enzymes and proteins, blocking their activity and thus preventing the reaction from occurring. Additionally, 6-(2,5-Dichlorophenyl)-2-formylphenol, 95% may also act as an antioxidant, preventing the oxidation of certain compounds.
Biochemical and Physiological Effects
6-(2,5-Dichlorophenyl)-2-formylphenol, 95% has been found to have both biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and proteins, such as cytochrome P450 and cytochrome C oxidase. Additionally, 6-(2,5-Dichlorophenyl)-2-formylphenol, 95% has been found to have an inhibitory effect on certain metabolic pathways, such as the pentose phosphate pathway and the citric acid cycle. It has also been found to have an antioxidant effect, preventing the oxidation of certain compounds.
Advantages and Limitations for Lab Experiments
6-(2,5-Dichlorophenyl)-2-formylphenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Additionally, it is highly stable and has a low toxicity, making it safe for use in laboratory experiments. However, there are also some limitations to its use in laboratory experiments. For example, it can be difficult to control the concentration of the compound, as it is prone to decomposition when exposed to high temperatures. Additionally, the compound is not water soluble, making it difficult to use in aqueous solutions.
Future Directions
There are several potential future directions for 6-(2,5-Dichlorophenyl)-2-formylphenol, 95%. One potential future direction is the development of new synthesis methods, which could potentially reduce the cost and improve the efficiency of the synthesis process. Additionally, further research into the biochemical and physiological effects of the compound could lead to new applications in the fields of biochemistry and physiology. Finally, further research into the mechanism of action of 6-(2,5-Dichlorophenyl)-2-formylphenol, 95% could lead to the development of new compounds with similar properties.
Synthesis Methods
6-(2,5-Dichlorophenyl)-2-formylphenol, 95% can be synthesized through a variety of methods. The most commonly used method is the reaction of 2,5-dichlorophenol and formaldehyde. This reaction is carried out in an aqueous solution, with the addition of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically conducted at a temperature of 60-80°C, and the resulting product is a 95% pure 6-(2,5-Dichlorophenyl)-2-formylphenol, 95%.
properties
IUPAC Name |
3-(2,5-dichlorophenyl)-2-hydroxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-9-4-5-12(15)11(6-9)10-3-1-2-8(7-16)13(10)17/h1-7,17H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRPCULXTUNPOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=C(C=CC(=C2)Cl)Cl)O)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685283 | |
Record name | 2',5'-Dichloro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30685283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,5-Dichlorophenyl)-2-formylphenol | |
CAS RN |
1261953-66-5 | |
Record name | [1,1′-Biphenyl]-3-carboxaldehyde, 2′,5′-dichloro-2-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261953-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2',5'-Dichloro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30685283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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